molecular formula C20H13BrN2O10 B2939486 Ethyl 4-bromo-5-(3,5-dinitrobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate CAS No. 380426-74-4

Ethyl 4-bromo-5-(3,5-dinitrobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate

Cat. No. B2939486
CAS RN: 380426-74-4
M. Wt: 521.232
InChI Key: IHFPLRACJPENMP-UHFFFAOYSA-N
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Description

Organic compounds are typically named according to the IUPAC nomenclature system . The name of the compound you provided suggests that it is a benzofuran derivative with several functional groups including bromo, nitro, formyl, and carboxylate groups.


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each introducing a new functional group or modifying the existing one . Without specific information on the compound, it’s hard to detail the exact synthesis process.


Molecular Structure Analysis

The structure of an organic compound can often be deduced from its name following IUPAC rules . The compound likely contains a benzofuran core (a fused aromatic ring containing oxygen), with various substituents attached to it.


Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. For example, bromo groups are often involved in substitution reactions, while nitro groups can participate in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their functional groups. For instance, the presence of polar groups (like carboxylates) can increase solubility in water .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its reactivity and the nature of its functional groups. For example, nitro groups can be explosive under certain conditions .

properties

IUPAC Name

ethyl 4-bromo-5-(3,5-dinitrobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O10/c1-3-31-20(26)15-14(8-24)32-18-9(2)4-13(17(21)16(15)18)33-19(25)10-5-11(22(27)28)7-12(6-10)23(29)30/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFPLRACJPENMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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